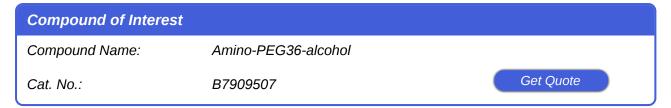


Commercial Sources and Technical Guide for Amino-PEG36-alcohol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, key technical data, and experimental applications of **Amino-PEG36-alcohol**. This heterobifunctional linker, featuring a primary amine and a hydroxyl group separated by a 36-unit polyethylene glycol (PEG) spacer, is a critical component in bioconjugation, drug delivery, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability

Amino-PEG36-alcohol is available from a variety of specialized chemical suppliers. The table below summarizes the offerings from several prominent vendors, providing key quantitative data to facilitate selection for specific research and development needs.



Supplier	Catalog/Pro duct Number	Purity	Molecular Weight (g/mol)	CAS Number	Additional Notes
BOC Sciences	BPG-2669	Not specified	1602.92	2718868-96- 1	Offers custom synthesis and cGMP manufacturin g.[1]
Precise PEG	AG-2292	> 96%	1602.94	2718868-96- 1	Specializes in PEG linkers for various applications, including ADCs and PROTACs.[2]
BroadPharm	BP-21925	≥ 97%	~1603	933789-97-0	Distributed by Tebubio; offers GMP- grade inquiries.[3]
AxisPharm	AP12167	≥ 95%	1602.94	Not specified	Provides a range of PEG linkers for bioconjugatio n.[4]
MedchemExp ress	HY-140207	Not specified	1602.92	2718868-96- 1	Marketed as a PEG-based PROTAC linker.
Chem-Impex	49874	≥ 97%	1602.92	2718868-96- 1	Provides a product specification sheet with



					detailed properties.
Cenmed Enterprises	C007B- 320314	0.97	Not specified	933789-97-0	States the hydrophilic PEG spacer increases aqueous solubility.

Core Functional Properties

Amino-PEG36-alcohol is a hydrophilic, monodisperse PEG linker. Its key utility lies in its two distinct functional groups:

- Primary Amine (-NH2): This group readily reacts with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (aldehydes and ketones) to form stable amide or imine bonds, respectively. This reactivity is fundamental for attaching the linker to proteins, peptides, or small molecule drugs.
- Hydroxyl (-OH): The terminal alcohol group can be used for further derivatization or can be replaced with other functional groups, offering flexibility in multi-step synthetic strategies.

The long, flexible PEG chain enhances the aqueous solubility and bioavailability of the conjugated molecule, and can improve its pharmacokinetic properties.

Experimental Protocols

The following protocols are generalized procedures for common applications of **Amino-PEG36-alcohol**. Optimization for specific molecules and desired outcomes is recommended.

Protocol 1: Amide Bond Formation for PROTAC Synthesis

This protocol details the coupling of a carboxylic acid-functionalized molecule (e.g., a protein of interest ligand or an E3 ligase ligand) with **Amino-PEG36-alcohol**.



Reagents and Materials:

- Carboxylic Acid-Functionalized Molecule (1.0 equivalent)
- Amino-PEG36-alcohol (1.1 equivalents)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
- DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)
- Anhydrous DMF (Dimethylformamide)
- Nitrogen or Argon atmosphere

Procedure:

- Under an inert atmosphere, dissolve the carboxylic acid-functionalized molecule in anhydrous DMF.
- Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
- Add Amino-PEG36-alcohol to the reaction mixture.
- Stir the reaction at room temperature overnight.
- Monitor the reaction progress using LC-MS (Liquid Chromatography-Mass Spectrometry).
- Upon completion, the reaction mixture can be worked up by dilution with an appropriate
 organic solvent (e.g., ethyl acetate) and washed with aqueous solutions to remove excess
 reagents and byproducts.
- The crude product is then purified, typically by flash column chromatography or preparative HPLC (High-Performance Liquid Chromatography).

Protocol 2: Purification of the PEGylated Conjugate

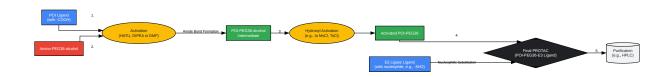


The purification of the final PEGylated product is crucial to remove unreacted starting materials and byproducts. Several chromatographic techniques are effective.

- Size Exclusion Chromatography (SEC): This method is highly effective for separating the much larger PEGylated conjugate from smaller, unreacted molecules.
- Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. The PEG chain can shield the charges on a protein surface, altering its interaction with the IEX resin and allowing for separation from the un-PEGylated protein.
- Reverse Phase Chromatography (RP-HPLC): This technique separates based on hydrophobicity and is particularly useful for purifying and analyzing positional isomers of the PEGylated product.

Visualizing the Workflow: PROTAC Synthesis

The synthesis of a PROTAC is a key application for **Amino-PEG36-alcohol**. The following diagram illustrates a generalized workflow for creating a PROTAC where the linker is first attached to a ligand for the protein of interest (POI) and then to an E3 ligase ligand.



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Caption: A generalized workflow for the synthesis of a PROTAC using **Amino-PEG36-alcohol**.

This guide provides a foundational understanding of **Amino-PEG36-alcohol** for researchers and professionals in drug development. For specific applications, further optimization of the



described protocols will be necessary. Always refer to the safety data sheets (SDS) provided by the supplier before handling this or any chemical reagent.

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